2-Fluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid
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Overview
Description
2-Fluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H8F2O3 This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of fluorinated phenylboronic acids in a Suzuki coupling reaction, followed by further functionalization to introduce the methoxy group and acetic acid moiety .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki coupling reactions using appropriate catalysts and reagents to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the fluorine atoms and the methoxy group during the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Fluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of biological processes. The methoxy group may also play a role in modulating the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
- 2-Fluoro-3-methoxyphenylboronic acid
- 5-Fluoro-2-methoxybenzoic acid
- 2-(3-Fluoro-2-methoxyphenyl)acetic acid
Comparison: 2-Fluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid is unique due to the presence of two fluorine atoms and a methoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain reactions and applications .
Properties
Molecular Formula |
C9H8F2O3 |
---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
2-fluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H8F2O3/c1-14-6-4-2-3-5(7(6)10)8(11)9(12)13/h2-4,8H,1H3,(H,12,13) |
InChI Key |
UQWKMSWWOKOSKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1F)C(C(=O)O)F |
Origin of Product |
United States |
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